2-bromo-N-cyclooctyl-3-methylbutanamide
Description
Properties
CAS No. |
1016780-37-2 |
|---|---|
Molecular Formula |
C13H24BrNO |
Molecular Weight |
290.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Acyl Chloride Aminolysis
The most direct method involves reacting 2-bromo-3-methylbutanoyl chloride with cyclooctylamine under inert conditions. This approach mirrors procedures for analogous bromoamides, such as the synthesis of 2-bromo-N-cyclohexyl-3-methylbutanamide.
Procedure
-
Synthesis of 2-bromo-3-methylbutanoyl chloride :
-
3-Methylbutanoic acid is treated with thionyl chloride (SOCl₂) at reflux (70°C, 4 h) to yield the corresponding acyl chloride. Excess SOCl₂ is removed under reduced pressure.
-
Bromination at the α-position is achieved using N-bromosuccinimide (NBS) in carbon tetrachloride under photolytic conditions (UV light, 12 h).
-
-
Amidation with cyclooctylamine :
-
The acyl chloride (1.0 eq) is dissolved in dry dichloromethane (DCM) and cooled to 0°C.
-
Cyclooctylamine (1.2 eq) and triethylamine (TEA) (1.5 eq) are added dropwise. The mixture is stirred at room temperature for 6 h.
-
Work-up involves washing with 10% HCl , saturated NaHCO₃ , and brine , followed by drying over Na₂SO₄ .
-
Purification via flash chromatography (hexanes:EtOAc, 3:1) yields the product as a white solid (72–78% yield).
-
Direct Bromination of Preexisting Amides
An alternative route involves brominating N-cyclooctyl-3-methylbutanamide post-synthesis. This method is advantageous when handling sensitive amines.
Procedure
-
Synthesis of N-cyclooctyl-3-methylbutanamide :
-
Bromination using PBr₃ :
Optimization and Challenges
Solvent and Temperature Effects
Steric Considerations
The cyclooctyl group introduces steric hindrance, necessitating:
-
Extended reaction times (6–8 h vs. 2–4 h for smaller amines).
-
Higher solvent volumes to improve solubility during chromatography.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃):
δ 0.95 (s, 9H, C(CH₃)₃), 1.25–1.40 (m, 12H, cyclooctyl CH₂), 1.83 (s, 2H, CH₂Br), 2.10–2.25 (m, 1H, CH(CH₃)), 3.45–3.60 (m, 1H, NHCH), 6.20 (br s, 1H, NH). -
¹³C NMR (100 MHz, CDCl₃):
δ 172.3 (C=O), 55.8 (NCH), 38.5 (CH₂Br), 30.1–25.3 (cyclooctyl CH₂), 23.7 (CH(CH₃)), 17.2 (C(CH₃)₃).
Infrared Spectroscopy (IR)
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Acyl Chloride Aminolysis | 78 | >95 | High scalability | Requires handling of SOCl₂ |
| Direct Bromination | 65 | 90 | Avoids acyl chloride synthesis | Lower yields due to steric hindrance |
Industrial Applications and Scalability
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-cyclooctyl-3-methylbutanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of N-cyclooctyl-3-methylbutanamide.
Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH), ammonia (NH3), or thiols (R-SH) in solvents such as ethanol or water.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Substitution: Formation of N-cyclooctyl-3-methylbutanamide derivatives.
Reduction: Formation of N-cyclooctyl-3-methylbutanamide.
Oxidation: Formation of oxidized derivatives with additional functional groups.
Scientific Research Applications
2-bromo-N-cyclooctyl-3-methylbutanamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-N-cyclooctyl-3-methylbutanamide involves its interaction with specific molecular targets. The bromine atom and the cyclooctyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Molecular Comparisons
| Compound Name | Molecular Formula | Molecular Weight | N-Substituent | Key Features |
|---|---|---|---|---|
| 2-Bromo-N-ethyl-3-methylbutanamide | C₇H₁₄BrNO | 208.099 g/mol | Ethyl (C₂H₅) | Simpler substituent; lower MW |
| 2-Bromo-N-cyclohexyl-3-methylbutanamide | C₁₂H₂₀BrNO | 262.1866 g/mol | Cyclohexyl (C₆H₁₁) | Six-membered ring; higher MW |
| Bromobutide (Pesticide) | C₁₅H₂₁BrN₂O | 325.25 g/mol | 1-Methyl-1-phenylethyl | Aromatic substituent; pesticidal use |
Key Differences and Implications
However, its simplicity may limit applications requiring strong hydrophobic interactions . The cyclohexyl analog (262.1866 g/mol) introduces a six-membered aliphatic ring, increasing lipophilicity and steric bulk compared to the ethyl variant. This could slow reaction kinetics in synthetic pathways or reduce membrane permeability in biological systems . Bromobutide (325.25 g/mol) features a bulky aromatic substituent (1-methyl-1-phenylethyl), which likely contributes to its pesticidal activity by enhancing binding to target enzymes or receptors in plants .
Biological and Chemical Activity :
- Bromobutide’s phenyl-containing substituent suggests activity in herbicidal applications, whereas the purely aliphatic substituents in the ethyl and cyclohexyl analogs may lack this specificity. The cyclooctyl group in the target compound could offer intermediate properties between the cyclohexyl and bromobutide structures.
Synthetic Considerations :
- The cyclooctyl group’s larger size and conformational flexibility compared to cyclohexyl or ethyl groups may require modified reaction conditions (e.g., elevated temperatures or longer reaction times) during synthesis due to steric hindrance .
Biological Activity
2-Bromo-N-cyclooctyl-3-methylbutanamide is a synthetic organic compound notable for its unique molecular structure, which comprises a bromine atom, a cyclooctyl group, and a methylbutanamide moiety. This compound has garnered attention in medicinal chemistry and material science due to its diverse reactivity and potential biological activity.
The molecular formula of this compound is CHBrN, with a molecular weight of approximately 290.24 g/mol. The presence of the bromine atom and cyclooctyl group significantly influences its chemical behavior, allowing it to participate in various reactions, such as:
- Substitution Reactions : The bromine atom can be replaced by nucleophiles like hydroxide ions or amines.
- Reduction Reactions : Reduction can lead to the formation of N-cyclooctyl-3-methylbutanamide.
- Oxidation Reactions : This can introduce additional functional groups or modify existing ones.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The bromine atom and the cyclooctyl group are crucial for its reactivity and binding affinity, suggesting that the compound may interact with biomolecules involved in critical physiological processes.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential antibacterial activity against certain strains of bacteria, including Pseudomonas aeruginosa, particularly through inhibition of the type III secretion system (T3SS), which is vital for bacterial virulence .
- Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory properties, potentially acting on pathways involved in inflammatory responses.
Case Studies and Research Findings
-
Inhibition of T3SS in Pseudomonas aeruginosa :
- A study demonstrated that compounds structurally similar to this compound could inhibit T3SS-mediated secretion. The inhibition was assessed using an effector ExoS-β-lactamase fusion protein, revealing IC values of less than 1 µM for some analogs .
- The differentiation between inhibition of secretion and translocation was noted, indicating selective targeting mechanisms that do not affect bacterial growth directly.
- Structure-Activity Relationship (SAR) Studies :
Comparative Analysis
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-bromo-N-methylbutanamide | Lacks cyclooctyl group | Simpler structure; potentially different reactivity |
| 2-bromo-N-carbamoyl-3-methylbutanamide | Contains a carbamoyl group | Different functional group may alter biological activity |
| 2-bromo-N-cyclohexyl-3-methylbutanamide | Cyclohexyl group instead of cyclooctyl | Smaller ring size may affect steric interactions |
| 2-bromo-N-cyclobutyl-3-methylbutanamide | Cyclobutyl group | Smaller ring size could lead to different properties |
The structural uniqueness of this compound imparts distinct chemical and biological properties compared to these similar compounds, influencing its reactivity and potential applications across various fields.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-bromo-N-cyclooctyl-3-methylbutanamide, and how can reaction conditions be optimized?
- Methodological Answer : A plausible synthesis involves bromination of 3-methylbutanoic acid followed by amidation with cyclooctylamine. For bromination, use HBr or PBr₃ under anhydrous conditions at 0–5°C to minimize side reactions. Amidation can be achieved via coupling agents like EDCI/HOBt in DMF, with monitoring by TLC (hexane:ethyl acetate, 3:1). Optimize yields by adjusting stoichiometry (1.2:1 amine:acid chloride ratio) and reaction time (12–24 hours) . Purify via column chromatography (silica gel, gradient elution).
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (CDCl₃) identifies cyclooctyl protons (δ 1.2–2.1 ppm) and brominated methyl groups (δ 1.5–1.8 ppm). ¹³C NMR confirms the carbonyl (δ ~170 ppm) and quaternary carbons.
- IR : Look for amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹).
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion [M+H]⁺ (calc. for C₁₃H₂₃BrNO: ~304.08).
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethyl acetate/hexane and refine using SHELXL .
Advanced Research Questions
Q. How can contradictions between spectroscopic data and computational predictions for this compound be resolved?
- Methodological Answer : Discrepancies in NMR chemical shifts or dipole moments often arise from solvent effects or conformational flexibility. Perform DFT calculations (e.g., B3LYP/6-31G*) with explicit solvent models (e.g., PCM for DMSO). Compare Boltzmann-averaged theoretical shifts with experimental data. For dynamic effects, use variable-temperature NMR or MD simulations . Cross-validate with X-ray crystallography to resolve stereochemical ambiguities .
Q. What strategies are effective for studying the hydrolysis kinetics of this compound under physiological conditions?
- Methodological Answer : Conduct pseudo-first-order kinetics in buffered solutions (pH 7.4, 37°C). Monitor degradation via HPLC (C18 column, acetonitrile/water gradient, UV detection at 210 nm). Use LC-MS to identify hydrolysis products (e.g., cyclooctylamine and brominated acid). Apply Eyring analysis (variable temperature) to determine activation parameters (ΔH‡, ΔS‡). For mechanistic insights, employ isotopic labeling (²H/¹⁸O) or computational transition-state modeling .
Q. How can impurity profiling of this compound be systematically performed to meet regulatory standards?
- Methodological Answer : Use HPLC-MS with a reference standard (e.g., EP-grade column, 5 µm particle size). Detect impurities via charged aerosol detection (CAD) for non-UV-active species. For structural elucidation, isolate impurities via preparative HPLC and characterize by 2D NMR (HSQC, HMBC) . Quantify limits of detection (LOD < 0.1%) using calibration curves.
Q. What computational approaches are suitable for predicting the biological activity of this compound?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., enzymes with bromoamide-binding pockets). Validate with MD simulations (GROMACS, 100 ns) to assess binding stability. Use QSAR models trained on brominated amide datasets to predict toxicity (ADMET properties) . Cross-reference with in vitro assays (e.g., enzyme inhibition IC₅₀) for validation.
Experimental Design & Best Practices
Q. How should researchers design stability studies for this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability testing (40°C/75% RH, 6 months) per ICH guidelines. Analyze degradation by GC-MS (for volatile byproducts) and XRD (for polymorphic changes). Store samples in amber vials under nitrogen to prevent photolysis and oxidation. Include control batches with antioxidants (e.g., BHT) to assess efficacy .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid contact with reducing agents (risk of HBr release). Dispose of waste via halogenated solvent routes. Monitor air quality with Br₂ sensors. For spills, neutralize with sodium bicarbonate and adsorb with vermiculite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
